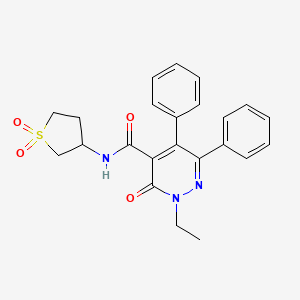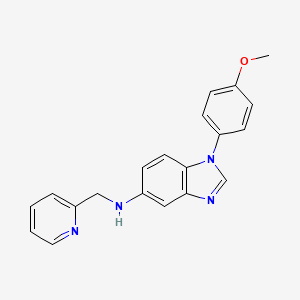![molecular formula C12H19N3O3 B4716646 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)
5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
説明
5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as HAC, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. HAC is a small molecule that can easily penetrate cell membranes, making it a promising tool for investigating various biological processes.
作用機序
5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid works by binding to the active site of enzymes or proteins, preventing their normal function. 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a reversible inhibitor, meaning that it can be displaced from the active site by other molecules. The binding of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid to enzymes or proteins can be measured using various spectroscopic techniques, allowing researchers to determine the affinity and specificity of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid for different targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid depend on the specific target it binds to. For example, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting kinase activity, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can disrupt cell signaling and lead to changes in cell behavior. Additionally, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to bind to certain proteins involved in DNA repair, which may have implications for cancer research.
実験室実験の利点と制限
One advantage of using 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is relatively easy to synthesize in large quantities, making it a cost-effective tool for research. However, one limitation of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is its specificity for certain targets, which may limit its usefulness in some experiments. Additionally, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid may have off-target effects that need to be carefully controlled for in experiments.
将来の方向性
There are numerous future directions for research involving 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid. One potential area of study is the development of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid-based drugs for the treatment of various diseases. Additionally, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid could be used to investigate the role of specific enzymes and proteins in disease processes, providing insight into potential therapeutic targets. Finally, further research into the biochemical and physiological effects of 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid could lead to a better understanding of its mechanisms of action and potential uses in scientific research.
科学的研究の応用
5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can act as a competitive inhibitor of enzymes, allowing researchers to investigate the role of specific enzymes in biological processes. Additionally, 5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to bind to specific proteins, providing insight into protein structure and function.
特性
IUPAC Name |
5-(hexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-4-5-6-7-13-11(16)10-9(12(17)18)8-14-15(10)2/h8H,3-7H2,1-2H3,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIUFYSXEHEUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]benzoic acid](/img/structure/B4716570.png)
![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4716593.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarboxamide](/img/structure/B4716596.png)
![1-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4716614.png)

![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate](/img/structure/B4716624.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4716632.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4716636.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4716639.png)

![2-[1-(4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4716653.png)
